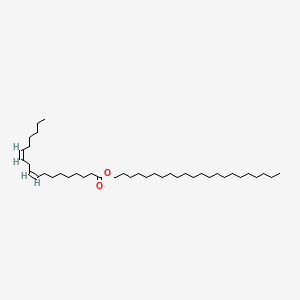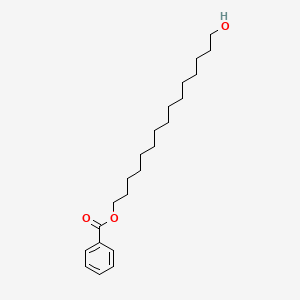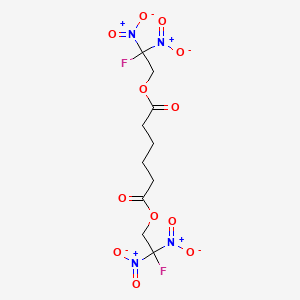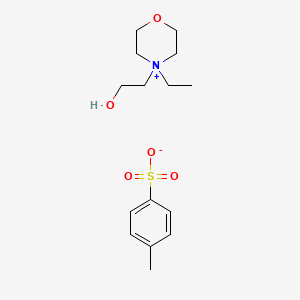
4-Ethyl-4-(2-hydroxyethyl)morpholin-4-ium 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 36655 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 36655 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial production methods may also involve the use of specialized equipment and techniques to handle large-scale reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
NSC 36655 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
NSC 36655 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of NSC 36655 involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
NSC 36655 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 36586: Known for its anti-cancer properties and mechanism of action involving topoisomerase inhibition.
NSC 515776: A phosphodiesterase inhibitor used in the prevention of thromboembolic events.
Compared to these compounds, NSC 36655 may have distinct properties or applications that make it particularly valuable in certain research or industrial contexts.
Properties
CAS No. |
6266-92-8 |
|---|---|
Molecular Formula |
C15H25NO5S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-ethylmorpholin-4-ium-4-yl)ethanol;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H18NO2.C7H8O3S/c1-2-9(3-6-10)4-7-11-8-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h10H,2-8H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
SSTHHABUOPFQBZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCOCC1)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




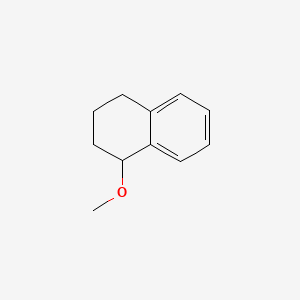
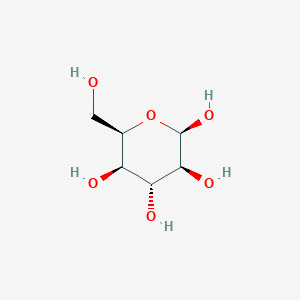

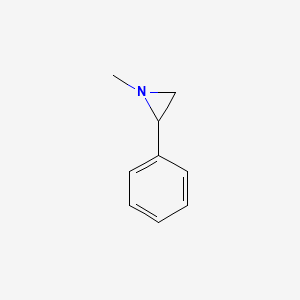

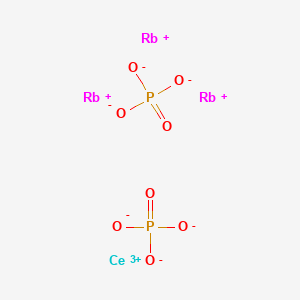
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
